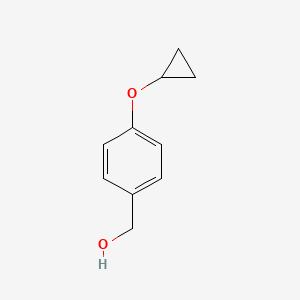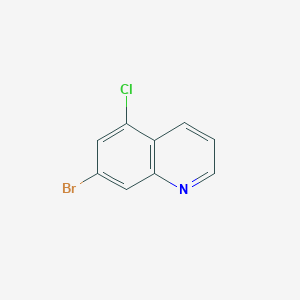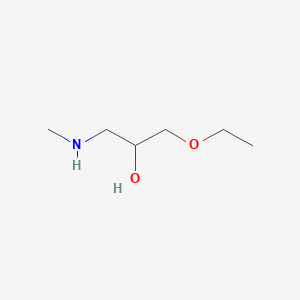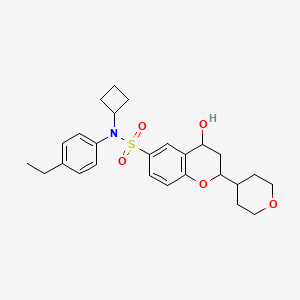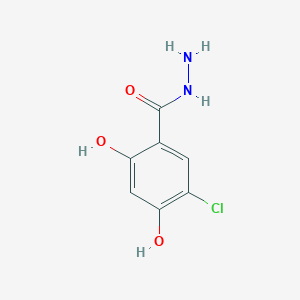
5-Chloro-2,4-dihydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-dihydroxybenzohydrazide is a phenolic hydrazide compound. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group at the 5th position and hydroxyl groups at the 2nd and 4th positions on the benzene ring, along with a hydrazide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-2,4-dihydroxybenzohydrazide can be synthesized using ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting materials . The reaction typically involves the following steps:
Esterification: Ethyl 2,4-dihydroxybenzoate is prepared by esterifying 2,4-dihydroxybenzoic acid with ethanol.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form 2,4-dihydroxybenzohydrazide.
Chlorination: Finally, the compound is chlorinated to introduce the chloro group at the 5th position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,4-dihydroxybenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4-dihydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential antimicrobial activity against various microorganisms.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzoic acid hydrazide: Lacks the chloro group at the 5th position.
5-Chloro-2-hydroxybenzohydrazide: Lacks one hydroxyl group compared to 5-chloro-2,4-dihydroxybenzohydrazide.
Uniqueness
This compound is unique due to the presence of both chloro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H7ClN2O3 |
|---|---|
Molekulargewicht |
202.59 g/mol |
IUPAC-Name |
5-chloro-2,4-dihydroxybenzohydrazide |
InChI |
InChI=1S/C7H7ClN2O3/c8-4-1-3(7(13)10-9)5(11)2-6(4)12/h1-2,11-12H,9H2,(H,10,13) |
InChI-Schlüssel |
FRZYAFALCHCRSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
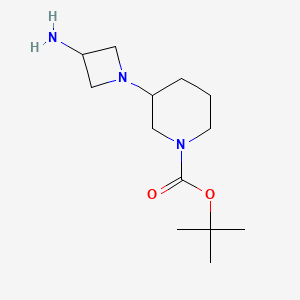
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

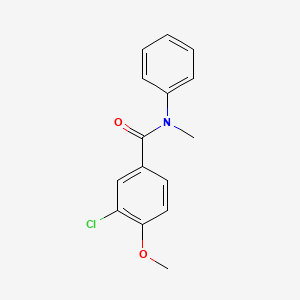
![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)

![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
